1-(5-fluoro-2-methoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-fluoro-2-methoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a fluorine atom, a methoxy group, a sulfonyl group, a methyl group, and a nitro group attached to an imidazole ring. Its unique structure makes it a valuable reagent in organic synthesis and a potential candidate for various industrial applications.
Vorbereitungsmethoden
The synthesis of 1-(5-fluoro-2-methoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 5-fluoro-2-methoxybenzenesulfonyl chloride: This intermediate is synthesized by reacting 5-fluoro-2-methoxybenzoic acid with thionyl chloride under reflux conditions.
Formation of the imidazole ring: The sulfonyl chloride is then reacted with 2-methyl-5-nitroimidazole in the presence of a base such as triethylamine to form the desired product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Analyse Chemischer Reaktionen
1-(5-fluoro-2-methoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions.
Wissenschaftliche Forschungsanwendungen
1-(5-fluoro-2-methoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(5-fluoro-2-methoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes . The nitro group can undergo reduction to form reactive intermediates that can interact with DNA or proteins, contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
1-(5-fluoro-2-methoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole can be compared with other similar compounds, such as:
5-fluoro-2-methoxybenzenesulfonyl chloride: This compound is a key intermediate in the synthesis of the target compound and shares similar reactivity.
2-fluoro-5-methylbenzenesulfonyl chloride: Another sulfonyl chloride derivative with similar chemical properties but different substitution patterns.
5-fluoro-2-methoxybenzene-1-sulfonyl chloride: A closely related compound with similar applications in organic synthesis.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and potential biological activity.
Eigenschaften
Molekularformel |
C11H10FN3O5S |
---|---|
Molekulargewicht |
315.28 g/mol |
IUPAC-Name |
1-(5-fluoro-2-methoxyphenyl)sulfonyl-2-methyl-5-nitroimidazole |
InChI |
InChI=1S/C11H10FN3O5S/c1-7-13-6-11(15(16)17)14(7)21(18,19)10-5-8(12)3-4-9(10)20-2/h3-6H,1-2H3 |
InChI-Schlüssel |
ZIUYYWYIBNZFHH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(N1S(=O)(=O)C2=C(C=CC(=C2)F)OC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.